Methyl 2,6-difluoro-4-iodobenzoate
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Overview
Description
Methyl 2,6-difluoro-4-iodobenzoate is an organic compound with the molecular formula C8H5F2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-difluoro-4-iodobenzoate typically involves the iodination of methyl 2,6-difluorobenzoate. One common method is the Sandmeyer reaction, where the diazonium salt of 2,6-difluoroaniline is treated with potassium iodide to introduce the iodine atom at the para position. The reaction conditions often involve the use of a copper catalyst and an acidic medium to facilitate the formation of the diazonium salt and its subsequent reaction with iodide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that can be scaled up efficiently. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-difluoro-4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The aryl-iodide functionality allows for coupling reactions such as the Suzuki-Miyaura coupling, where the compound can be coupled with boronic acids to form biaryl compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of the iodine atom.
Major Products Formed
Substitution: Products include azides, thiocyanates, and other substituted benzoates.
Coupling: Biaryl compounds are the major products of coupling reactions.
Reduction: The major product is methyl 2,6-difluorobenzoate.
Scientific Research Applications
Methyl 2,6-difluoro-4-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2,6-difluoro-4-iodobenzoate depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and lipophilicity, which can affect its interaction with biological targets. The iodine atom can serve as a site for further functionalization, allowing the compound to be modified for specific applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-difluoro-3-iodobenzoate
- Methyl 2-fluoro-4-iodobenzoate
Uniqueness
Methyl 2,6-difluoro-4-iodobenzoate is unique due to the specific positioning of the fluorine and iodine atoms, which can influence its reactivity and interactions with other molecules. The presence of two fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds.
Biological Activity
Methyl 2,6-difluoro-4-iodobenzoate is an organic compound notable for its unique substitution pattern, which includes two fluorine atoms and one iodine atom on a benzoate structure. This distinctive configuration contributes to its biological activity, influencing various metabolic pathways and interactions with enzymes.
- Molecular Formula : C9H6F2I O2
- Molar Mass : Approximately 298.03 g/mol
- Structure : The compound features a methyl ester attached to a benzene ring that is substituted at the 2, 6, and 4 positions with fluorine, iodine, and methoxy groups respectively.
This compound exhibits significant biological activity through its interactions with various enzymes. Notably, it has been shown to interact with p-hydroxybenzoate hydroxylase, which influences enzyme activity and cellular metabolism. The presence of fluorine enhances binding affinity to certain enzymes or receptors, while the iodine facilitates potential radiolabeling for imaging studies.
Biological Activity Overview
-
Enzyme Interaction :
- The compound binds to enzyme active sites, affecting their catalytic activity.
- It alters the metabolic pathways within cells due to its interaction with specific enzymes.
-
Antimicrobial and Anticancer Properties :
- Preliminary studies suggest potential antimicrobial or anticancer properties, although further research is needed to quantify these effects.
- The structural components indicate a promising avenue for developing therapeutic agents.
-
Applications in Research :
- This compound can be utilized as a tool in biochemical research to explore enzyme functions and metabolic pathways.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2,6-dichloro-4-iodobenzoate | C9H6Cl2I O2 | Contains chlorine instead of fluorine |
Methyl 2-fluoro-4-iodobenzoate | C9H7F I O2 | Only one fluorine atom |
Methyl 3,5-difluorobenzoate | C9H7F2 O2 | Lacks iodine; different substitution pattern |
This table highlights how this compound stands out due to its combination of substituents that influence reactivity and potential applications compared to structurally similar compounds.
Case Studies and Research Findings
Recent studies have indicated that this compound's interactions with biological systems can lead to significant alterations in cellular behavior:
Properties
Molecular Formula |
C8H5F2IO2 |
---|---|
Molecular Weight |
298.02 g/mol |
IUPAC Name |
methyl 2,6-difluoro-4-iodobenzoate |
InChI |
InChI=1S/C8H5F2IO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 |
InChI Key |
PMSROWPSVKEDQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)I)F |
Origin of Product |
United States |
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